molecular formula C21H18N2O3 B3730850 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone

3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone

Cat. No. B3730850
M. Wt: 346.4 g/mol
InChI Key: FQZGOZQRHSNBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone, also known as BNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BNPP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent dye in biological research.

Mechanism of Action

3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone works by binding to specific proteins and biomolecules in cells, leading to the emission of fluorescence when excited by light of a specific wavelength. The mechanism of action of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is based on the principle of Förster resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule through non-radiative dipole-dipole interactions.
Biochemical and Physiological Effects:
3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone has been shown to have minimal toxicity and does not affect the viability of cells at concentrations commonly used in scientific research. However, it is important to note that the long-term effects of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone on cells and organisms are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is its high sensitivity and specificity for labeling biomolecules. It is also relatively easy to use and does not require specialized equipment or expertise. However, one limitation of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is its limited photostability, which can lead to the loss of fluorescence signal over time. Additionally, 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is not suitable for use in live cell imaging due to its toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone. One area of interest is the development of more photostable derivatives of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone for use in long-term imaging studies. Another area of research is the development of new biosensors based on 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone for the detection of other analytes. Additionally, the use of 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone in combination with other imaging techniques, such as super-resolution microscopy, could lead to new insights into the structure and function of biomolecules in cells.

Scientific Research Applications

3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and protein labeling. 3-(4-biphenylylamino)-1-(3-nitrophenyl)-1-propanone is commonly used as a fluorescent dye to label proteins and other biomolecules in biological research. It has also been used in the development of biosensors for the detection of various analytes, including glucose and dopamine.

properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-phenylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(18-7-4-8-20(15-18)23(25)26)13-14-22-19-11-9-17(10-12-19)16-5-2-1-3-6-16/h1-12,15,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZGOZQRHSNBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-3-(4-phenylanilino)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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